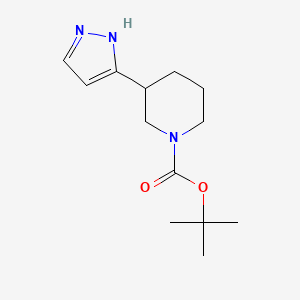

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-4-5-10(9-16)11-6-7-14-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKABFNMJPBYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734654 | |

| Record name | tert-Butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188264-16-5 | |

| Record name | tert-Butyl 3-(1H-pyrazol-5-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ring Formation and Functionalization

The synthesis typically begins with the preparation of a substituted piperidine scaffold. A common approach involves:

-

Piperidine Ring Construction : Starting from tert-butyl piperidine-1-carboxylate derivatives, the 3-position is functionalized via nucleophilic substitution or cross-coupling. For example, tert-butyl 3-bromopiperidine-1-carboxylate reacts with pyrazole precursors under palladium catalysis.

-

Pyrazole Introduction : The pyrazole moiety is introduced through cyclocondensation or Suzuki-Miyaura coupling. Microwave-assisted reactions (80–120°C, 30–60 minutes) improve yields by reducing side reactions.

Table 1: Key Reaction Conditions for Pyrazole Coupling

Protection and Deprotection Techniques

The tert-butyl carbamate group serves as a transient protecting group for the piperidine nitrogen, enabling selective functionalization. Deprotection is achieved under acidic conditions (e.g., HCl in dioxane), but recent protocols favor milder bases like K₂CO₃ in methanol to minimize side products.

Critical Parameters:

-

Base Selection : Strong bases (e.g., NaOH) risk ester hydrolysis, while weak bases (e.g., NaHCO₃) prolong reaction times.

-

Temperature Control : Reactions conducted at 50–80°C balance speed and selectivity.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Polar aprotic solvents (DMF, DMSO) enhance pyrazole coupling efficiency by stabilizing transition states. However, DMSO may induce oxidation; thus, NMP (N-methyl-2-pyrrolidone) is preferred for sensitive intermediates. Catalytic systems using Pd(OAc)₂ with Xantphos ligand achieve turnover numbers (TON) >1,000 in large-scale batches.

Table 2: Solvent Impact on Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 68 | 95 |

| NMP | 32.2 | 75 | 98 |

| THF | 7.5 | 45 | 88 |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, cyclocondensation of tert-butyl 3-aminopiperidine-1-carboxylate with β-ketoesters under microwaves (100°C, 20 minutes) achieves 85% yield compared to 60% via conventional heating.

Analytical Characterization and Validation

Spectroscopic Confirmation

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a chair conformation for the piperidine ring and coplanar alignment of the pyrazole moiety, critical for predicting bioavailability.

Industrial Scalability and Challenges

Continuous Flow Reactors

Adoption of continuous flow systems improves reproducibility for large-scale batches (≥10 kg). Key advantages include:

Chemical Reactions Analysis

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Key Observations :

- Ring Size : Piperidine derivatives (6-membered) exhibit distinct conformational flexibility compared to pyrrolidine analogs (5-membered), influencing binding kinetics in biological systems .

- Positional Isomerism: Pyrazole substitution at the 3- vs.

- Bioisosteric Replacement : Replacing pyrazole with tetrazole (as in ) enhances metabolic stability and mimics carboxylic acid functionality, broadening therapeutic applicability.

Physical and Pharmacokinetic Properties

Table 3: Comparative Physical Properties

| Compound Name | Molecular Weight | Purity | Solubility (Predicted) |

|---|---|---|---|

| tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate | 265.33 g/mol | 95% | Moderate in organic solvents |

| Tetrazole analog | 267.30 g/mol | ≥90% | High aqueous solubility (tetrazole ion) |

| Triazole derivatives (3a/b) | ~550 g/mol | ≥95% | Low (lipophilic halogenated groups) |

Biological Activity

tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a pharmacological agent. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C13H21N3O2

- Molecular Weight : 251.32 g/mol

- CAS Number : 1188264-16-5

The biological activity of this compound is attributed to its interaction with various cellular pathways. Studies indicate that pyrazole derivatives can significantly affect cancer cell proliferation and invasion through multiple mechanisms, including:

- Inhibition of Cell Proliferation : Compounds similar to tert-butyl 3-(1H-pyrazol-3-yl)piperidine derivatives have shown significant inhibition of cell growth in various cancer cell lines, including breast and pancreatic cancer cells .

- Induction of Apoptosis : Evidence suggests that these compounds may induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic signaling pathways .

Biological Activity Data

The following table summarizes key findings from research studies regarding the biological activity of this compound and related compounds.

Case Study 1: Inhibition of Breast Cancer Cell Proliferation

In a study evaluating the effects of pyrazole-based compounds on MDA-MB-231 breast cancer cells, tert-butyl 3-(1H-pyrazol-3-yl)piperidine derivatives were found to significantly inhibit cell proliferation at concentrations as low as 10 μM. The mechanism involved the inhibition of ERK signaling pathways, highlighting the potential for these compounds in therapeutic applications against breast cancer .

Case Study 2: Cytotoxicity in Pancreatic Cancer Cells

Research involving PANC-1 pancreatic ductal adenocarcinoma cells demonstrated that tert-butyl pyrazole derivatives exhibited cytotoxic effects at concentrations ranging from 25 to 50 μM. The study indicated that these compounds could induce apoptosis through caspase activation, suggesting their utility in developing new anticancer agents .

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 3-(1H-pyrazol-3-yl)piperidine-1-carboxylate, and what reaction conditions are critical for high yields?

The synthesis typically involves multi-step reactions, including coupling and cyclization steps. For example, a Suzuki-Miyaura cross-coupling reaction using phenylboronic acid and Cu(OAc)₂ in the presence of pyridine and CH₂Cl₂ under nitrogen at room temperature for 12 hours is effective . Key parameters include solvent choice (e.g., dichloromethane), temperature control (room temperature), and stoichiometric ratios of reagents. Purification via recrystallization or chromatography ensures high purity.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are standard for structural confirmation. High-performance liquid chromatography (HPLC) is used to assess purity (>95%). For resolving stereochemical ambiguities, X-ray crystallography may be employed, as seen in related piperidine-carboxylate derivatives .

Q. What safety precautions are required when handling this compound in the laboratory?

Personal protective equipment (PPE) is mandatory: respiratory protection (N95 masks), nitrile gloves, and chemical-resistant goggles. Work should be conducted in a fume hood with access to emergency eyewash stations. The compound’s stability under ambient storage (sealed, protected from light and moisture) minimizes decomposition risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the coupling step of the synthesis?

Low yields in coupling reactions (e.g., Suzuki) may arise from inefficient catalyst activation or competing side reactions. Optimization strategies include:

- Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂).

- Adjusting solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.

- Using additives like LiCl to enhance boronic acid reactivity. Reaction progress should be monitored via TLC or in situ IR spectroscopy .

Q. What methodologies are recommended for resolving contradictory crystallographic data in related piperidine-carboxylate derivatives?

Contradictions in crystallographic data (e.g., bond angles, space groups) can arise from twinning or disorder. Strategies include:

- Collecting high-resolution data (≤0.8 Å) at low temperatures (100 K).

- Applying SHELX software for refinement, leveraging its robust algorithms for handling twinned crystals .

- Cross-validating results with density functional theory (DFT) calculations to reconcile experimental and theoretical geometries .

Q. How can the pharmacological potential of this compound be evaluated, given its structural similarity to known bioactive molecules?

Structure-activity relationship (SAR) studies are critical. Key steps:

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or GPCRs.

- In Vitro Assays : Test cytotoxicity (MTT assay) and selectivity (e.g., kinase profiling panels).

- Metabolic Stability : Assess hepatic microsome stability to prioritize derivatives with improved pharmacokinetics .

Q. What are the implications of the tert-butyl group’s steric effects on the compound’s reactivity in further functionalization?

The tert-butyl group introduces steric hindrance, which can slow nucleophilic substitution at the piperidine nitrogen. To mitigate this:

- Use bulky bases (e.g., DBU) to deprotonate the nitrogen selectively.

- Employ microwave-assisted synthesis to accelerate reaction kinetics.

- Explore protecting-group-free strategies for direct functionalization of the pyrazole ring .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Discrepancies may stem from polymorphic forms or impurities. Solutions include:

Q. What experimental approaches can validate the proposed hydrogen-bonding network in crystalline forms of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For dynamic analysis:

- Perform variable-temperature XRD to observe thermal expansion effects on H-bond lengths.

- Use graph-set analysis (as per Etter’s rules) to classify intermolecular interactions and predict packing motifs .

Applications in Drug Development

Q. What strategies are recommended for derivatizing this compound to enhance its bioavailability?

Bioavailability can be improved by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.